molecular formula C7H6OS2 B8732021 2-Hydroxymethylthieno[2,3-b]-thiophene

2-Hydroxymethylthieno[2,3-b]-thiophene

Cat. No. B8732021
M. Wt: 170.3 g/mol
InChI Key: QEIHQVOSYBNVCL-UHFFFAOYSA-N
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Patent
US04894390

Procedure details

A solution of methyl thieno[2,3-b]thiophene-2-carboxylate (19.8 g, 0.1 mol) in dry ether (750 mL) was added at a rapid drip rate (1 hour, 45 minutes) to a suspension of lithium aluminum hydride (7.59 g, 0.2 mol) in ether (500 mL) cooled in an ice-water bath. During the addition, precipitated material on the inside of the flask was kept suspended in the reaction medium. After the addition was complete stirring was continued at room temperature for 3 hours. The reaction mixture was cooled in an ice-water bath and there was added in succession, slowly, dropwise with vigorous stirring: water (7.6 ml); 20% aqueous NaOH (22.8 mL); water (7.6 mL); water (4 mL); 20% sodium hydroxide (12 mL); water (4 ml). Vigorous stirring was continued until a granular precipitate was obtained. The ether was decanted and the solids were washed by decantation three times with ether. The combined ether fractions were dried (MgSO4), filtered, and evaporated in vacuo to leave 16.33 g of white, solid 2-hydroxymethylthieno[2,3-b]-thiophene, m.p. 85°-87° C. Recrystallization from hexane gave material with m.p. 86°-87° C.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
7.59 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=[C:2]1[C:9](OC)=[O:10].[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[OH:10][CH2:9][C:2]1[S:1][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
S1C(=CC2=C1SC=C2)C(=O)OC
Name
Quantity
7.59 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
750 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
was complete stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
precipitated material on the inside of the flask
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-water bath
ADDITION
Type
ADDITION
Details
there was added in succession
STIRRING
Type
STIRRING
Details
slowly, dropwise with vigorous stirring
STIRRING
Type
STIRRING
Details
Vigorous stirring
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The ether was decanted
WASH
Type
WASH
Details
the solids were washed by decantation three times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether fractions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1=CC2=C(SC=C2)S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.